Phomactin B2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

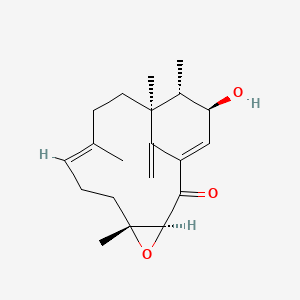

Phomactin B2 is a natural product found in Phoma with data available.

Wissenschaftliche Forschungsanwendungen

Platelet Activating Factor Antagonism

Phomactin B2 has been identified as a potent antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in various physiological processes, including inflammation and platelet aggregation. The ability of this compound to inhibit PAF activity positions it as a candidate for therapeutic applications in conditions characterized by excessive platelet aggregation or inflammation, such as cardiovascular diseases and sepsis .

In Vitro Studies

Research has demonstrated that this compound and other phomactins can effectively inhibit PAF-induced platelet aggregation. In a study examining the IC50 values of various phomactins, this compound exhibited significant antagonist activity, comparable to established PAF antagonists . This suggests that this compound could be developed into a therapeutic agent for diseases where PAF plays a critical role.

Synthesis and Structural Characterization

Total Synthesis

The total synthesis of this compound has been achieved through innovative synthetic strategies. A notable approach involves an intramolecular cyclohexadienone annulation using a Fischer carbene complex derived from geraniol. This method allows for the construction of the complex [9.3.1] pentadecane ring system characteristic of phomactins in a single step .

Synthetic Pathway Overview

The synthetic route to this compound includes several key steps:

- Preparation of the carbene complex from geraniol.

- Intramolecular cyclohexadienone annulation to form the core structure.

- Subsequent transformations to achieve the final compound .

Therapeutic Potential

Combination Therapies

Given its PAF antagonist properties, this compound may be particularly effective when used in combination with other treatments such as chemotherapy or radiotherapy. Studies have indicated that combining PAF antagonists with these modalities can enhance therapeutic outcomes by inhibiting tumor cell repopulation following treatment .

Case Studies and Research Findings

- Tumor Cell Repopulation Inhibition : In vitro studies have shown that this compound can inhibit the repopulation of irradiated tumor cells, suggesting its potential role in cancer therapy .

- Comparative Efficacy : When compared to other phomactins, this compound's potency as a PAF antagonist was demonstrated through various assays, highlighting its potential as a lead compound for further development .

Eigenschaften

Molekularformel |

C20H28O3 |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

(3S,5R,8E,12S,13S,14S)-14-hydroxy-5,9,12,13-tetramethyl-16-methylidene-4-oxatricyclo[10.3.1.03,5]hexadeca-1(15),8-dien-2-one |

InChI |

InChI=1S/C20H28O3/c1-12-7-6-9-20(5)18(23-20)17(22)15-11-16(21)14(3)19(4,10-8-12)13(15)2/h7,11,14,16,18,21H,2,6,8-10H2,1,3-5H3/b12-7+/t14-,16+,18-,19-,20-/m1/s1 |

InChI-Schlüssel |

VHPDNWQKZMURPV-SXTALHNFSA-N |

Isomerische SMILES |

C[C@@H]1[C@H](C=C2C(=C)[C@]1(CC/C(=C/CC[C@@]3([C@@H](C2=O)O3)C)/C)C)O |

Kanonische SMILES |

CC1C(C=C2C(=C)C1(CCC(=CCCC3(C(C2=O)O3)C)C)C)O |

Synonyme |

phomactin B2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.